molecular formula C15H21FN4O2 B6965335 4-(3-fluoropyridine-4-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide

4-(3-fluoropyridine-4-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide

Cat. No.: B6965335
M. Wt: 308.35 g/mol
InChI Key: FALJLJTWVDZGPX-UHFFFAOYSA-N
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Description

4-(3-fluoropyridine-4-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoropyridine-4-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

  • Formation of the Fluoropyridine Intermediate: : The synthesis begins with the preparation of the 3-fluoropyridine-4-carbonyl chloride intermediate. This can be achieved by reacting 3-fluoropyridine with thionyl chloride (SOCl₂) under reflux conditions to introduce the carbonyl chloride group.

  • Coupling with Tetramethylpiperazine: : The next step involves the coupling of the fluoropyridine intermediate with N,N,3,3-tetramethylpiperazine. This reaction is typically carried out in the presence of a base, such as triethylamine (TEA), and a suitable solvent, such as dichloromethane (DCM), to form the desired carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluoropyridine-4-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of substituted pyridine derivatives

Scientific Research Applications

4-(3-fluoropyridine-4-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for targeting neurological disorders and cancer.

    Biological Research: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-(3-fluoropyridine-4-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions, while the piperazine ring provides structural stability and enhances binding affinity. These interactions can modulate the activity of target proteins and influence cellular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chloropyridine-4-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide
  • 4-(3-bromopyridine-4-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide
  • 4-(3-methylpyridine-4-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide

Uniqueness

Compared to its analogs, 4-(3-fluoropyridine-4-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability and binding affinity to target proteins, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

4-(3-fluoropyridine-4-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN4O2/c1-15(2)10-19(14(22)18(3)4)7-8-20(15)13(21)11-5-6-17-9-12(11)16/h5-6,9H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALJLJTWVDZGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1C(=O)C2=C(C=NC=C2)F)C(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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